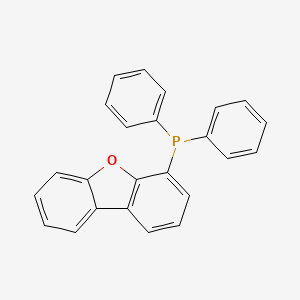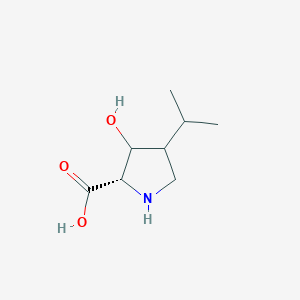
(3R,4S)-1-Benzyl-3-ethyl-4-methylpyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4S)-1-Benzyl-3-ethyl-4-methylpyrrolidin-3-ol is a chiral compound with a pyrrolidine ring structure. It is characterized by the presence of benzyl, ethyl, and methyl substituents on the pyrrolidine ring, making it a molecule of interest in various chemical and pharmaceutical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-1-Benzyl-3-ethyl-4-methylpyrrolidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as benzylamine, ethyl bromide, and methyl ketone.
Formation of Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction, often facilitated by a base such as sodium hydride or potassium tert-butoxide.
Introduction of Substituents: The benzyl, ethyl, and methyl groups are introduced through alkylation reactions using reagents like benzyl chloride, ethyl iodide, and methyl iodide.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the cyclization and alkylation reactions under controlled conditions.
Automated Processes: Employing automated processes for the addition of reagents and monitoring of reaction conditions to ensure consistency and yield.
High-Performance Liquid Chromatography (HPLC): Using HPLC for the purification and separation of the desired enantiomer from any by-products or impurities.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-1-Benzyl-3-ethyl-4-methylpyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl, ethyl, or methyl positions using reagents like sodium azide or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium azide in dimethylformamide (DMF) or lithium aluminum hydride in tetrahydrofuran (THF).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
(3R,4S)-1-Benzyl-3-ethyl-4-methylpyrrolidin-3-ol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (3R,4S)-1-Benzyl-3-ethyl-4-methylpyrrolidin-3-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, leading to changes in their activity or function.
Pathways Involved: It may modulate signaling pathways or metabolic processes, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
(3R,4S)-3-(2-Bromoacetyl)-4-ethyl-1-pyrrolidinecarboxylic acid phenylmethyl ester: A compound with similar structural features but different substituents.
(3R,4S)-3-(2-Bromoacetyl)-4-ethylpyrrolidine-1-carboxylate: Another structurally related compound used as an intermediate in pharmaceutical synthesis.
Uniqueness
(3R,4S)-1-Benzyl-3-ethyl-4-methylpyrrolidin-3-ol is unique due to its specific combination of benzyl, ethyl, and methyl substituents on the pyrrolidine ring, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C14H21NO |
|---|---|
Molecular Weight |
219.32 g/mol |
IUPAC Name |
(3R,4S)-1-benzyl-3-ethyl-4-methylpyrrolidin-3-ol |
InChI |
InChI=1S/C14H21NO/c1-3-14(16)11-15(9-12(14)2)10-13-7-5-4-6-8-13/h4-8,12,16H,3,9-11H2,1-2H3/t12-,14-/m0/s1 |
InChI Key |
HOKZHKCHDRQXJC-JSGCOSHPSA-N |
Isomeric SMILES |
CC[C@@]1(CN(C[C@@H]1C)CC2=CC=CC=C2)O |
Canonical SMILES |
CCC1(CN(CC1C)CC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrrole-2,5-dione, 1-[2-(4-chlorophenyl)ethyl]-](/img/structure/B15206821.png)
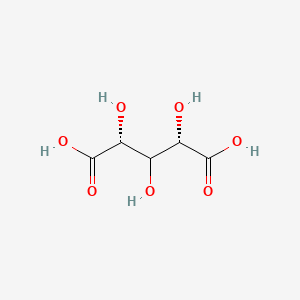
![6-Chloro-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B15206831.png)
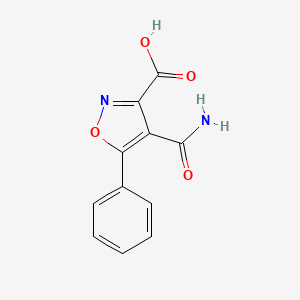
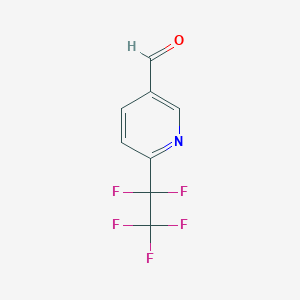
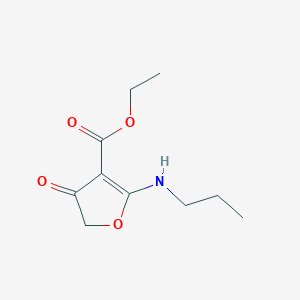
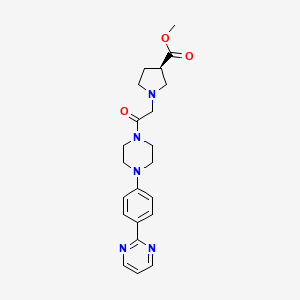
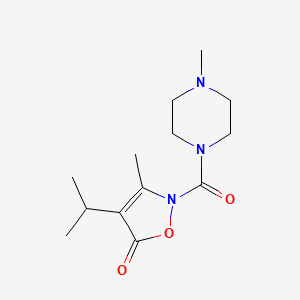
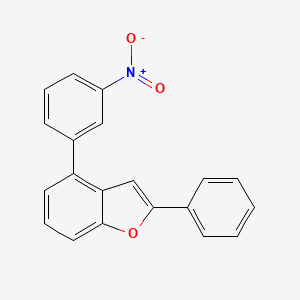
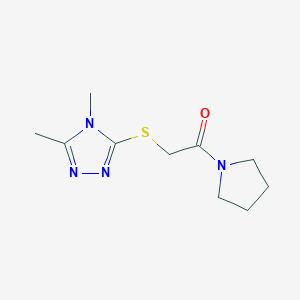
![4-Ethylbenzo[d]oxazol-2-amine](/img/structure/B15206894.png)

